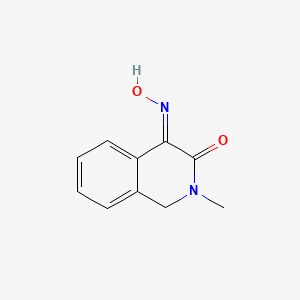
(4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound that features an isoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent at reflux temperature to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Reduction: Formation of 4-amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isoquinoline core can interact with hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Ethyl (hydroxyimino)cyanoacetate: This compound is used in peptide synthesis and shares the oxime functional group.
Ethyl 2-alkoxyimino-2-cyanoacetate: Known for its antibacterial activity, this compound also features an oxime group.
Uniqueness
4-(Hydroxyimino)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific isoquinoline core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-2-methyl-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-7-4-2-3-5-8(7)9(11-14)10(12)13/h2-5,14H,6H2,1H3/b11-9+ |
InChI Key |
DLXOPKLRXXLNIJ-PKNBQFBNSA-N |
Isomeric SMILES |
CN1CC2=CC=CC=C2/C(=N\O)/C1=O |
Canonical SMILES |
CN1CC2=CC=CC=C2C(=NO)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


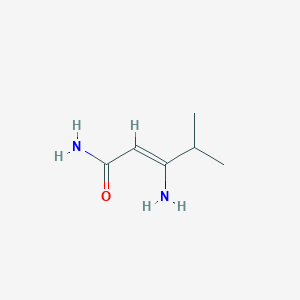
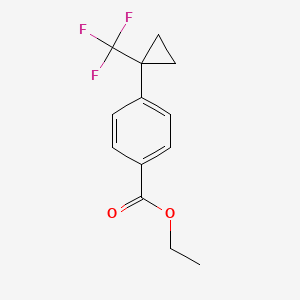
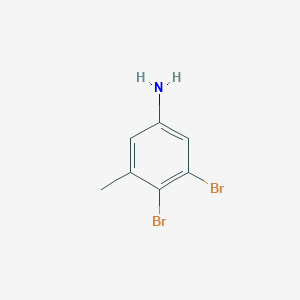
![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
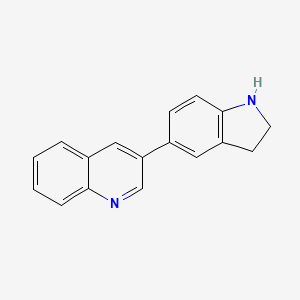
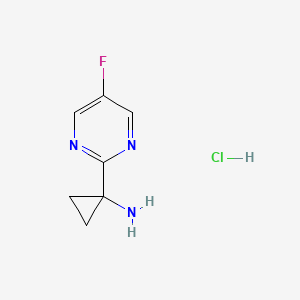
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
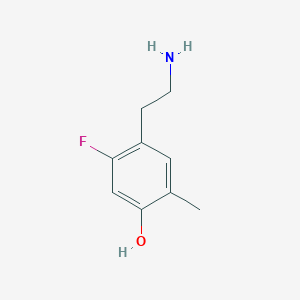
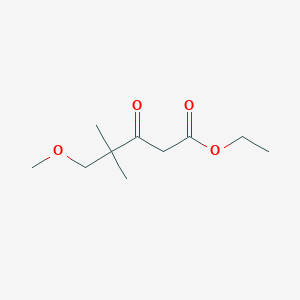
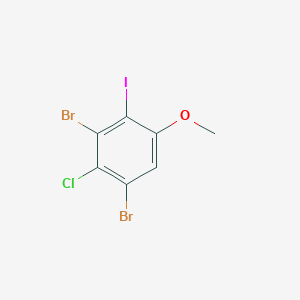

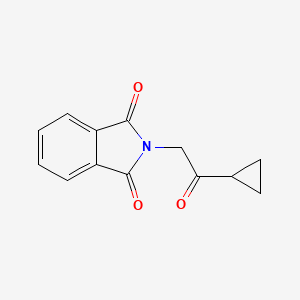
![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)
